An In-depth Technical Guide to Dansyl-L-leucine Cyclohexylammonium Salt
An In-depth Technical Guide to Dansyl-L-leucine Cyclohexylammonium Salt
This guide provides an in-depth analysis of Dansyl-L-leucine cyclohexylammonium salt, a fluorogenic amino acid derivative critical for various applications in proteomics, drug development, and analytical biochemistry. We will explore its chemical structure, the rationale behind its salt form, its fluorescent properties, and provide a validated protocol for its application in high-performance liquid chromatography (HPLC).
Deciphering the Molecular Architecture
Dansyl-L-leucine cyclohexylammonium salt is a compound comprised of three key components: the L-leucine amino acid, the fluorescent dansyl group, and a cyclohexylammonium counter-ion.
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L-leucine Core: An essential amino acid featuring an isobutyl side chain. This non-polar side chain influences its chromatographic behavior and interactions within biological systems.
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Dansyl Group (5-(Dimethylamino)naphthalene-1-sulfonyl): This is the chromophore and fluorophore of the molecule. It is attached to the primary amine of the L-leucine core via a stable sulfonamide bond.[1] This bond is notably resistant to acid hydrolysis, a crucial feature for applications like N-terminal amino acid sequencing where protein hydrolysis is a necessary step.[2]
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Cyclohexylammonium Counter-ion: The dansylated leucine, being a carboxylic acid, is deprotonated and forms an ionic bond with the protonated amine of cyclohexylamine. This salt formation is a deliberate chemical strategy. While the free acid form exists, the cyclohexylammonium salt is often preferred in commercial preparations to enhance stability, improve handling characteristics as a solid, and in some cases, modify solubility profiles.[3][4]
The resulting molecule is a well-defined, fluorescent derivative of L-leucine, primed for sensitive detection.
Physicochemical and Spectroscopic Properties
The utility of Dansyl-L-leucine cyclohexylammonium salt is defined by its specific chemical and physical properties. These characteristics dictate its handling, storage, and application parameters.
| Property | Value | Source(s) |
| CAS Number | 42954-58-5 | [5] |
| Molecular Formula | C18H24N2O4S • C6H13N | [5] |
| Molecular Weight | 463.63 g/mol | [5] |
| Appearance | Typically a yellow to yellow-orange powder or chunks | [6] |
| Fluorescence Excitation (Max) | ~335-339 nm | [7][8] |
| Fluorescence Emission (Max) | ~518-532 nm | [7][8] |
| Storage Temperature | −20°C | [9][10] |
Expert Insight: The Power of the Dansyl Group
The dansyl group itself is largely non-fluorescent.[1][11] Its power is unleashed upon reaction with a primary or secondary amine, such as the one on L-leucine. The resulting dansyl-sulfonamide adduct exhibits strong, blue-to-green fluorescence with a large Stokes shift (the difference between excitation and emission maxima).[11] This fluorescence is highly sensitive to the local environment; quantum yields and emission maxima can shift based on the polarity and hydrophobicity of the surrounding medium, making it a valuable probe for studying protein folding and ligand binding to hydrophobic sites.[11][12]
Core Applications in Research & Development
The unique properties of this compound make it a versatile tool for sensitive detection and quantification.
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N-Terminal Amino Acid Sequencing: A classic application involves using dansyl chloride to react with the N-terminal amino acid of a protein or peptide.[1][2] After hydrolysis, the fluorescent dansylated amino acid can be identified by chromatography, revealing the first amino acid in the sequence.[2]
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HPLC Analysis of Amino Acids: Pre-column derivatization with dansyl chloride converts amino acids into fluorescent molecules, enabling highly sensitive detection by HPLC with a fluorescence detector.[13][14] This is a robust method for quantifying amino acids in complex biological samples like protein hydrolysates and physiological fluids.[14][15]
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Fluorescent Probes: As dansylated amino acids, they can be used as fluorescent probes to study drug-protein binding interactions and to investigate the dynamics of protein structure.[1][11]
Experimental Protocol: HPLC Quantification of Amino Acids
This section provides a self-validating protocol for the quantification of amino acids using pre-column derivatization with dansyl chloride, a process for which Dansyl-L-leucine serves as an excellent analytical standard.
Causality Behind Choices:
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High pH: The derivatization reaction is performed at a high pH (typically 9.5-10) because the amino group of the amino acid must be deprotonated (in its free base form) to act as a nucleophile and react with the dansyl chloride.[1][15]
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Reversed-Phase HPLC: Dansylated amino acids are significantly more hydrophobic than their underivatized counterparts due to the bulky naphthalene ring. This makes them ideally suited for separation on C8 or C18 reversed-phase columns.[15]
-
Gradient Elution: A gradient of increasing organic solvent (like acetonitrile) is used to effectively elute the dansylated amino acids, from the more polar to the more hydrophobic, within a reasonable timeframe.[13]
Step-by-Step Methodology
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Standard Preparation:
-
Prepare a 1 mg/mL stock solution of Dansyl-L-leucine cyclohexylammonium salt in a 1:1 mixture of acetone and water.
-
Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., ranging from 1 µg/mL to 100 µg/mL).
-
-
Sample Derivatization (Dansylation):
-
To 50 µL of your amino acid sample or standard, add 100 µL of 100 mM sodium carbonate buffer (pH 9.5).
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Add 100 µL of a 2.5 mg/mL solution of dansyl chloride in acetone.
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Vortex the mixture and incubate in a heating block at 60°C for 60 minutes in the dark. The dansyl group is light-sensitive.
-
After incubation, add 50 µL of 250 mM methylamine hydrochloride solution to quench the reaction by consuming any excess dansyl chloride.
-
Vortex and incubate for an additional 15 minutes at room temperature.
-
Centrifuge the sample to pellet any precipitate before transferring the supernatant for HPLC analysis.
-
-
HPLC Analysis:
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: Water with 0.1% Phosphoric Acid.
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Mobile Phase B: Acetonitrile.
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Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: Fluorescence detector set to Excitation λ = 335 nm and Emission λ = 520 nm.
-
Gradient:
-
0-5 min: 20% B
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5-25 min: Linear gradient from 20% to 80% B
-
25-30 min: Hold at 80% B
-
30-35 min: Return to 20% B
-
35-45 min: Column re-equilibration at 20% B
-
-
-
Data Analysis:
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Integrate the peak area corresponding to Dansyl-L-leucine for each standard.
-
Construct a calibration curve by plotting peak area against concentration.
-
Quantify the amount of leucine in unknown samples by comparing their peak areas to the calibration curve.
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Workflow Visualization
Caption: Workflow for amino acid analysis using dansylation and HPLC.
Trustworthiness: A Self-Validating System
The protocol described is designed to be self-validating. The use of a certified Dansyl-L-leucine cyclohexylammonium salt standard provides a direct reference for retention time and detector response. The linearity of the calibration curve (typically R² > 0.99) validates the consistency of the derivatization reaction and the precision of the HPLC system across the desired concentration range. Including a blank (a reaction with no amino acid) is critical to ensure that no interfering peaks are present from the reagents themselves.
References
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Wikipedia. (n.d.). Dansyl chloride. Retrieved from [Link][12]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Dansyl Amino Acids. Retrieved from [Link][13]
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Zheng, S. J., et al. (n.d.). Targeted quantification of amino acids by dansylation. PMC. Retrieved from [Link][14]
-
Walash, M. I., et al. (n.d.). Utility of dansyl chloride for the establishment of a sensitive spectrofluorimetric approach for estimating midodrine hydrochloride: application to content uniformity testing. PMC. Retrieved from [Link][7]
-
Molnár-Perl, I. (n.d.). HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. Retrieved from [Link][15]
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SIELC Technologies. (n.d.). Dansyl-DL-norleucine cyclohexylammonium salt. Retrieved from [Link]
-
Walker, J. M. (n.d.). The Dansyl Method for Identifying N-Terminal Amino Acids. Springer Nature Experiments. Retrieved from [Link][2]
-
Szabo-Scandic. (n.d.). Dansyl-DL-norleucine cyclohexylammonium salt, CAS 84540-65-8. Retrieved from [Link]
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Witte, D. T., et al. (n.d.). Chromatographic Behavior of Ion Pair Enantiomers of Dansyl Leucine Cyclohexylammonium Salt on a β-Cyclodextrin Stationary Phase. Retrieved from [Link]
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SIELC Technologies. (n.d.). Dansyl-DL-phenylalanine cyclohexylammonium salt. Retrieved from [Link]
-
LookChem. (n.d.). DANSYL-DL-LEUCINE CYCLOHEXYLAMMONIUM SALT [102783-70-0]. Retrieved from [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link][3]
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Gurney, S. M., & Jones, D. S. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Retrieved from [Link][4]
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CD Formulation. (n.d.). Insoluble Salt Technology for Drug Physicochemical Improvement. Retrieved from [Link]
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Longdom Publishing. (2025, June 15). Chemical and Pharmaceutical Salts: Nomenclatural, Formulative, and Therapeutic Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structures of (a) Poly-(sodium Undecyl-(L)-Leucine-Valine). Retrieved from [Link]
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